2,4-Difluoro-6-(trifluoromethyl)pyridine

Description

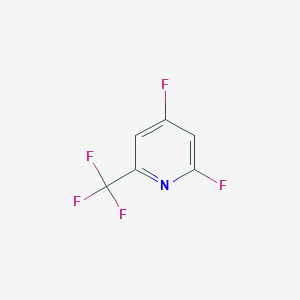

Structure

2D Structure

Properties

IUPAC Name |

2,4-difluoro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFHTYURBAJKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Agrochemical Applications

1. Intermediates in Fungicide Production

- DFTP serves as a crucial intermediate in the synthesis of various agrochemicals, especially fungicides like picoxystrobin . The compound's trifluoromethyl group enhances biological activity and stability in agricultural formulations .

2. Herbicidal Agents

- It is also utilized in the development of herbicides. Pyridyloxyphenoxy alkanoic acids, which incorporate DFTP derivatives, have shown promising herbicidal activities. These compounds benefit from the enhanced reactivity provided by the fluorinated structure, leading to higher efficacy against weeds .

Pharmaceutical Applications

1. Synthesis of Bioactive Compounds

- DFTP is employed as an important building block in the synthesis of various pharmaceutical agents. Its unique electronic properties facilitate the development of compounds with improved bioavailability and therapeutic profiles .

2. Case Study: Antiviral Agents

- Research indicates that derivatives of DFTP exhibit antiviral properties, making them potential candidates for drug development against viral infections. The fluorine substituents contribute to the metabolic stability and potency of these compounds .

Industrial Production Methods

The production of DFTP has been optimized through various synthetic routes:

- Fluorination Processes : A common method involves the fluorination of 2,4-dichloro-6-(trichloromethyl)pyridine using potassium fluoride under controlled conditions to yield DFTP with high purity and yield .

- Nucleophilic Aromatic Substitution : This method allows for the selective substitution of halogen atoms on the pyridine ring, resulting in efficient synthesis pathways for DFTP and its derivatives .

Comparative Data Table

| Application Area | Specific Use | Example Compounds | Notes |

|---|---|---|---|

| Agrochemicals | Fungicides | Picoxystrobin | High efficacy against fungal pathogens |

| Herbicides | Pyridyloxyphenoxy acids | Enhanced activity due to fluorination | |

| Pharmaceuticals | Antiviral agents | Various bioactive drugs | Improved stability and potency |

| Other therapeutic agents | TBD | Ongoing research into new applications |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : The -CF₃ group at the 6-position increases electron deficiency, improving interactions with biological targets like insect acetylcholinesterase .

Bioactivity and Insecticidal Performance

Trifluoromethyl pyridine derivatives with 1,3,4-oxadiazole moieties (e.g., compounds in ) exhibit >80% insecticidal activity at 250 mg/L against Plutella xylostella. While this compound lacks direct activity data, its structural similarity to these derivatives suggests comparable efficacy. In contrast, pyridines with para-substituted trifluoromethylphenyl groups (e.g., ) may exhibit reduced bioactivity due to increased hydrophobicity and poor solubility .

Physicochemical Properties

- Lipophilicity: The target compound’s fluorine atoms enhance lipophilicity (logP ~2.5–3.0, estimated) compared to non-fluorinated analogs, facilitating cellular uptake.

- Solubility: Pyridines with polar substituents (e.g., -CN in 3,5-Dicyano-6-trifluoromethylpyridine ) show improved aqueous solubility, whereas ethoxy or aryl groups (e.g., ) reduce it .

Metabolic Stability

Chlorinated analogs (e.g., ) may undergo reductive dehalogenation, increasing toxicity risks .

Preparation Methods

Two-Step Process Using Antimony Trifluoride Dichloride

First Step : The process begins with the conversion of 2,4-dichloro-6-(trichloromethyl)pyridine into 2,4-dichloro-6-(trifluoromethyl)pyridine using antimony trifluoride dichloride. This step involves reacting the starting material with antimony trifluoride dichloride to replace the trichloromethyl group with a trifluoromethyl group.

Second Step : The resulting 2,4-dichloro-6-(trifluoromethyl)pyridine is then treated with potassium fluoride in a high-temperature reaction to replace the chlorine atoms with fluorine, yielding this compound. This step requires heating the mixture in a pressure vessel at temperatures around 350°C for several hours.

Key Reaction Conditions

The conditions under which these reactions are performed are crucial for achieving high yields and purity. Here are some key conditions:

- Temperature : High temperatures are often required, especially in the second step of the two-step process, where temperatures can reach up to 350°C.

- Pressure : Reactions involving fluorinating agents like HF may require high-pressure conditions to ensure complete fluorination.

- Catalysts : Phase transfer catalysts can enhance the efficiency of fluorination reactions in certain solvents.

Purification Techniques

After synthesis, purification is essential to obtain high-purity this compound. Common techniques include:

- Distillation : Vacuum distillation is often used to separate the product from impurities.

- Neutralization : Neutralizing the reaction mixture with aqueous sodium carbonate can help remove acidic by-products.

- Recycling : Unreacted starting materials and by-products can be recycled to improve efficiency and reduce waste.

Analysis and Characterization

The purity and structure of the synthesized compound are typically confirmed using various analytical techniques:

- Gas Chromatography (GC) : Used to monitor reaction completion and purity.

- Mass Spectroscopy (MS) : Confirms the molecular weight and structure.

- Nuclear Magnetic Resonance (NMR) : Provides detailed structural information.

Comparison of Preparation Methods

| Method | Starting Material | Conditions | Yield | Purity |

|---|---|---|---|---|

| Two-Step Process | 2,4-Dichloro-6-(trichloromethyl)pyridine | High temperature, pressure vessel | High | High |

| Direct Fluorination | Various chloro(trichloromethyl)pyridines | High pressure, HF | Variable | Variable |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-Difluoro-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via halogen exchange or fluorination of chlorinated precursors. For example, substituting chlorine atoms in 2-chloro-6-(trifluoromethyl)pyridine using fluorinating agents like KF in polar aprotic solvents (e.g., DMSO) at 80–120°C achieves partial fluorination. Subsequent regioselective fluorination at the 4-position may require directed metalation or deprotonation with LDA, followed by electrophilic fluorination with N-fluoropyridinium salts .

- Key Variables : Temperature, solvent polarity, and stoichiometry of fluorinating agents significantly impact regioselectivity. GC-MS or is recommended to monitor intermediate formation .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

- Methodology :

- : Distinct signals for F atoms at C2/C4 (δ ≈ -60 to -80 ppm) and CF (δ ≈ -65 to -70 ppm) confirm substitution patterns. Splitting patterns reveal coupling with adjacent protons or fluorine atoms .

- IR Spectroscopy : Strong C-F stretches (1100–1250 cm) and pyridine ring vibrations (≈1600 cm) validate the structure.

- Mass Spectrometry : Exact mass (e.g., 195.03 Da) and fragmentation patterns (loss of F or CF groups) aid identification .

Q. What are the common reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodology : The electron-deficient pyridine ring undergoes nucleophilic aromatic substitution (SNAr) at C2 or C4. For example:

- Amination : React with primary amines (e.g., NH/EtOH) under microwave irradiation (100°C, 2 h) to yield 2-amino-4-fluoro derivatives.

- Thiolation : Use NaSH in DMF at 80°C to substitute fluorine with thiol groups.

- Regioselectivity : C2 is more reactive than C4 due to steric hindrance from the CF group at C6 .

Advanced Research Questions

Q. How does the electron-withdrawing CF group influence the regioselectivity and stability of intermediates in fluoropyridine derivatives?

- Methodology : The CF group at C6 increases ring electron deficiency, directing nucleophiles to C2/C4. Computational studies (DFT) show lower activation energy for substitution at C2 due to reduced steric clash. Transient intermediates (e.g., Meisenheimer complexes) can be trapped using low-temperature .

- Data Insight : Hammett substituent constants (σ for CF ≈ 0.43) correlate with accelerated SNAr rates at C2 compared to non-fluorinated analogs .

Q. What strategies mitigate competing side reactions (e.g., defluorination) during functionalization of this compound?

- Methodology :

- Solvent Control : Use non-polar solvents (toluene) to suppress base-mediated defluorination.

- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids at C2 avoids direct ring dehalogenation.

- Protection/Deprotection : Temporarily protect reactive sites (e.g., silylation of fluorine) before functionalizing other positions .

Q. How can this compound serve as a building block in pharmaceutical or materials science applications?

- Drug Discovery : The CF group enhances metabolic stability and lipophilicity. For example, coupling with bioactive amines yields kinase inhibitors (e.g., JAK/STAT pathway targets) .

- Materials Science : As a ligand in Ir(III) complexes for OLEDs, its electron-deficient nature improves charge transport efficiency. Emission maxima can be tuned by modifying ancillary ligands .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.